![molecular formula C7H13N3 B2469241 1-methyl-N-(propan-2-yl)-1H-imidazol-2-amine CAS No. 939758-36-8](/img/structure/B2469241.png)
1-methyl-N-(propan-2-yl)-1H-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(propan-2-yl)-1H-imidazol-2-amine is a chemical compound with the molecular formula C8H15N3. It is also known as Clonidine, a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety, and other conditions. Clonidine is a centrally acting alpha-2 adrenergic agonist that works by reducing sympathetic outflow from the central nervous system, leading to a decrease in heart rate and blood pressure.
Wissenschaftliche Forschungsanwendungen
Syntheses of N-[3-(1-methyl-1H-2-imidazolyl)propyl]benzamides and N-[3-(1-methyl-1H-2-imidazolyl)propyl]benzenesulfonamides
In this study, a series of substituted N-(4-substituted-benzoyl)-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]amines and N-arylsulfonyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]amines were synthesized. These compounds were derived from the reaction of 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine with substituted benzoyl chloride or substituted-benzene sulfonyl chloride, respectively. This research demonstrates the versatility of 1-methyl-1H-imidazol-2-amine in forming substituted benzamides and benzenesulfonamides, important for various chemical syntheses (Shafiee et al., 2005).
Synthesis of Benzimidazoles Bearing Oxadiazole Nucleus as Anticancer Agents
This research involved synthesizing new 1-(1H-benzo[d]imidazol-2-yl)-3-(1,3,4-oxadiazol-5-substituted derivatives-2-yl)propan-1-ones. These compounds showed significant to good anticancer activity in vitro. One compound, in particular, emerged as a lead compound due to its significant growth inhibition activity. This study highlights the potential of 1-methyl-1H-imidazol-2-amine derivatives in developing anticancer agents (Rashid et al., 2012).
A Palladium Iodide-Catalyzed Oxidative Aminocarbonylation-Heterocyclization Approach to Functionalized Benzimidazoimidazoles
This study describes a novel synthesis method for functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles. The method involves oxidative aminocarbonylation of N-substituted-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines, demonstrating the chemical flexibility and utility of 1-methyl-1H-imidazol-2-amine in producing complex heterocyclic compounds (Veltri et al., 2018).
Wirkmechanismus
Target of Action
The primary target of 1-methyl-N-(propan-2-yl)-1H-imidazol-2-amine is the Glycine Transporter 1 (GlyT1) . GlyT1 is a protein that plays a crucial role in the regulation of glycine concentrations in the synaptic cleft, which is essential for neurotransmission.
Mode of Action
1-Methyl-N-(propan-2-yl)-1H-imidazol-2-amine acts as a potent inhibitor of GlyT1 .
Biochemical Pathways
The inhibition of GlyT1 by 1-methyl-N-(propan-2-yl)-1H-imidazol-2-amine affects the glycinergic neurotransmission pathway . Increased glycine levels in the synaptic cleft enhance the activation of glycine receptors, which are involved in various neural functions, including motor control and sensory processing .
Pharmacokinetics
1-Methyl-N-(propan-2-yl)-1H-imidazol-2-amine exhibits a favorable pharmacokinetics profile . It also elicits an increase in the cerebrospinal fluid (CSF) concentration of glycine in rats , indicating its ability to cross the blood-brain barrier and exert its effects in the central nervous system.
Result of Action
The inhibition of GlyT1 and the subsequent increase in synaptic glycine concentrations can lead to enhanced glycinergic neurotransmission . This can potentially have therapeutic effects in conditions where glycinergic neurotransmission is impaired, such as schizophrenia .
Eigenschaften
IUPAC Name |
1-methyl-N-propan-2-ylimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(2)9-7-8-4-5-10(7)3/h4-6H,1-3H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDZUOYFDBMNLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(propan-2-yl)-1H-imidazol-2-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.